molecular formula C14H13ClN2O3 B2488540 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034432-44-3

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No. B2488540
CAS RN: 2034432-44-3
M. Wt: 292.72
InChI Key: FIFRWJRTOSVRJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone often involves multi-step chemical reactions, including condensation, substitution, and cyclization processes. For instance, the synthesis of similar boric acid ester intermediates with benzene rings was achieved through a three-step substitution reaction, confirmed by spectroscopic methods and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, a compound exhibiting a similar molecular framework was analyzed, revealing its crystalline structure and the presence of intermolecular hydrogen bonds, which are crucial for understanding the compound's stability and reactivity (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical behavior of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone can be inferred from studies on similar compounds. These studies often focus on nucleophilic substitution reactions, cycloaddition reactions, and the influence of various functional groups on the compound's reactivity and stability. For example, the interaction of furan-2-yl derivatives with different nucleophiles under various conditions has been explored to understand their reactivity patterns (Peng et al., 2020).

Physical Properties Analysis

The physical properties of compounds similar to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are typically investigated through crystallography and solubility studies, providing insight into the compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental aspects of understanding the behavior of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone. These properties are determined through a combination of experimental studies and theoretical calculations, such as density functional theory (DFT) analysis, which helps in predicting the molecule's behavior in chemical reactions (Sivakumar et al., 2021).

Scientific Research Applications

Synthesis and Characterization

Biological Evaluation and Docking Studies

  • Novel pyrazoline derivatives, including those structurally related to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone, have been evaluated for antiinflammatory and antibacterial activities. This includes the study of their molecular docking, which could help in understanding their potential as therapeutic agents (Ravula et al., 2016).

Crystal and Molecular Structure Analysis

  • The molecular structure of related compounds has been extensively studied. For instance, an analysis of the crystal and molecular structure of similar compounds like (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone has provided insights into their conformational and crystallographic properties (Lakshminarayana et al., 2009).

Antimicrobial Activity

  • Research has also focused on the antimicrobial activities of these compounds. Studies have synthesized and tested various derivatives, including those with a methanone moiety, for their potential antimicrobial properties (Kırılmış et al., 2009).

Molecular Docking and Theoretical Studies

  • Further, molecular docking and theoretical studies have been conducted on derivatives to understand their interaction with biological targets and to evaluate their potential medicinal properties. This includes investigations into their electronic structure and binding affinities (Sivakumar et al., 2021).

Mechanism of Action

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-11-8-16-5-3-12(11)20-10-4-6-17(9-10)14(18)13-2-1-7-19-13/h1-3,5,7-8,10H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRWJRTOSVRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

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